Lipophilicity vs. Regioisomer
The target compound exhibits a computed LogP (XLogP3) of 3.41, which is 0.19 log units lower than its regioisomer 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine (CAS 180606-70-6; XLogP3 = 3.6) . This difference reflects the impact of the methyl group position on the pyrimidine ring on overall hydrophobicity. Lower lipophilicity can translate to improved aqueous solubility and potentially reduced plasma protein binding, which are critical parameters for optimizing pharmacokinetic properties in drug discovery campaigns [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.41 (4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine) |
| Comparator Or Baseline | 3.6 (4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine, CAS 180606-70-6) |
| Quantified Difference | Δ = -0.19 log units (lower lipophilicity) |
| Conditions | Computational prediction based on molecular structure; values obtained from authoritative chemical databases |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound solubility and permeability, making the target compound a more suitable choice for lead optimization where reduced hydrophobicity is desired to avoid promiscuous binding or poor oral absorption.
- [1] Guidechem. (2022). 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine (CAS 180606-70-6) - Chemical Properties. Guidechem Chemical Database. View Source
